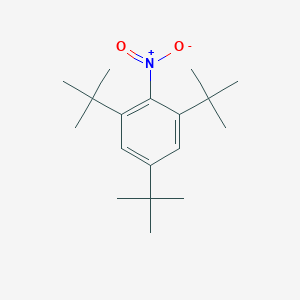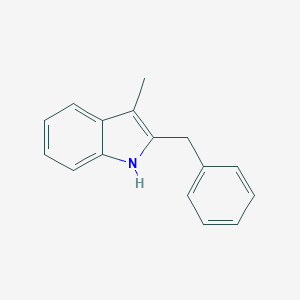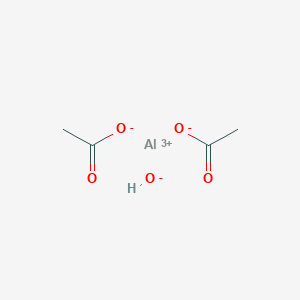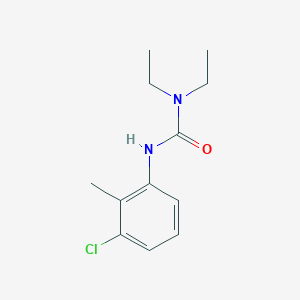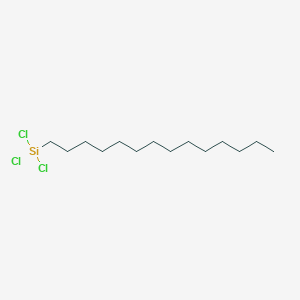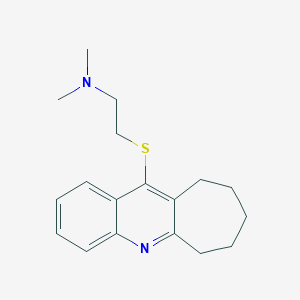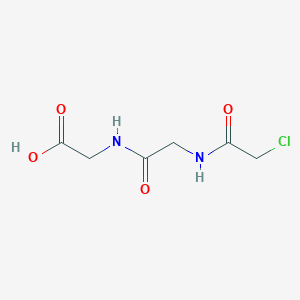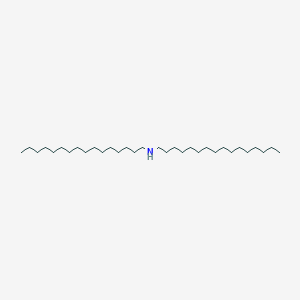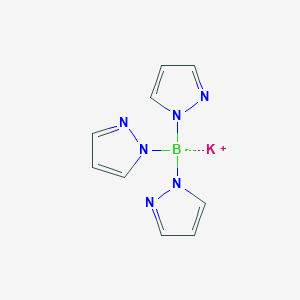
Potassium Tris(1-pyrazolyl)borohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Tris(1-pyrazolyl)borohydride is a chemical compound with the molecular formula C₉H₁₀BKN₆. It is known for its use as a reducing agent in various chemical reactions. The compound is characterized by its white to almost white crystalline powder appearance and is typically stored under inert gas to prevent degradation.
Preparation Methods
Potassium Tris(1-pyrazolyl)borohydride can be synthesized through the reaction of potassium borohydride with pyrazole. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction under similar conditions, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Potassium Tris(1-pyrazolyl)borohydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, donating hydrogen atoms to other compounds.
Substitution Reactions: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include solvents like tetrahydrofuran and dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Potassium Tris(1-pyrazolyl)borohydride has several scientific research applications:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various metal complexes.
Biology: The compound is used in the study of enzyme mechanisms and in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and in catalysis
Mechanism of Action
The mechanism of action of Potassium Tris(1-pyrazolyl)borohydride involves the donation of hydrogen atoms to other molecules, thereby reducing them. The compound interacts with molecular targets through its borohydride group, which is highly reactive and capable of transferring hydrogen atoms. This reactivity makes it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Potassium Tris(1-pyrazolyl)borohydride can be compared with other similar compounds such as:
Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound has similar reducing properties but differs in the substitution pattern on the pyrazole rings.
Sodium Tris(1-pyrazolyl)borohydride: Similar in structure but uses sodium instead of potassium, which can affect its reactivity and solubility.
Lithium Tris(1-pyrazolyl)borohydride: Another similar compound that uses lithium, offering different reactivity and handling properties.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
18583-60-3 |
|---|---|
Molecular Formula |
C9H10BKN6 |
Molecular Weight |
252.13 g/mol |
IUPAC Name |
potassium;tri(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 |
InChI Key |
IBNGZWIUPDMZMG-UHFFFAOYSA-N |
SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
Isomeric SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
Canonical SMILES |
[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?
A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].
Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?
A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.
Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?
A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



